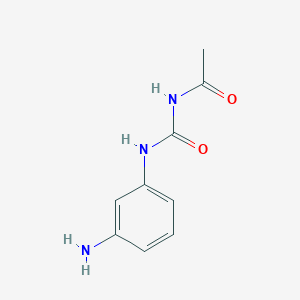
3-Acetyl-1-(3-aminophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(3-aminophenyl)urea is a chemical compound with the molecular formula C9H11N3O2 . It has a molecular weight of 193.21 . The IUPAC name for this compound is N-((3-aminophenyl)carbamoyl)acetamide .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-1-(3-aminophenyl)urea contains a total of 25 bonds. These include 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .Physical And Chemical Properties Analysis
3-Acetyl-1-(3-aminophenyl)urea is a powder that is stored at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
3-Acetyl-1-(3-aminophenyl)urea: is a compound of interest in medicinal chemistry due to its structural features that allow for the creation of derivatives with potential therapeutic applications. Its urea moiety can be modified to produce a variety of pharmacologically active compounds. For instance, derivatives of this compound have been explored for their anti-inflammatory properties and potential use in the treatment of diseases like rheumatoid arthritis .
Corrosion Inhibition
In the field of materials science, 3-Acetyl-1-(3-aminophenyl)urea derivatives have been studied as corrosion inhibitors, particularly for protecting mild steel in acidic environments. These derivatives form a hydrophobic film on the metal surface, significantly reducing the rate of corrosion and thus extending the lifespan of metal components in industrial settings .
Chemical Synthesis
This compound serves as a building block in chemical synthesis, enabling the creation of complex molecules through various reactions. Its acetyl and aminophenyl groups are reactive sites that can be utilized to synthesize a wide range of chemical entities, including heterocyclic compounds that are prevalent in many pharmaceuticals .
Analytical Chemistry
In analytical chemistry, 3-Acetyl-1-(3-aminophenyl)urea can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures .
Nanotechnology
The compound’s ability to form stable structures makes it a candidate for use in nanotechnology, particularly in the design and synthesis of nanomaterials. Its molecular framework can be incorporated into larger molecular assemblies that have applications in drug delivery and diagnostic imaging .
Agricultural Chemistry
Derivatives of 3-Acetyl-1-(3-aminophenyl)urea have been investigated for their use as herbicides. Their ability to interfere with the growth of unwanted plants without affecting crops makes them valuable in agricultural practices .
Biochemistry
In biochemistry, the compound’s reactivity with various enzymes and proteins can be harnessed to study biological pathways and mechanisms. It can act as an inhibitor or activator in enzymatic reactions, providing insights into the biochemical processes within living organisms .
Environmental Science
Lastly, in environmental science, the compound’s derivatives can be used to remove pollutants from water and soil. Their chemical properties allow them to bind to contaminants, facilitating their extraction and purification from the environment .
Safety and Hazards
The safety information for 3-Acetyl-1-(3-aminophenyl)urea indicates that it is a warning substance with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
N-[(3-aminophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUJNLNMXVFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)
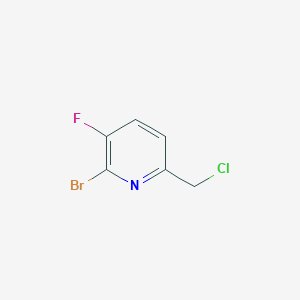
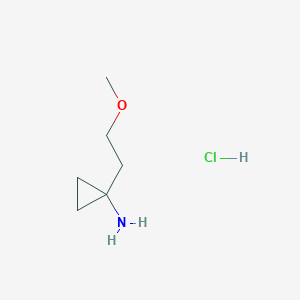
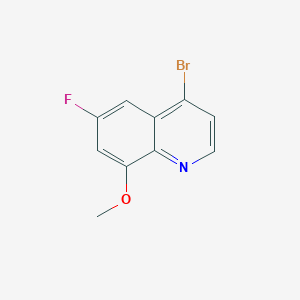
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)

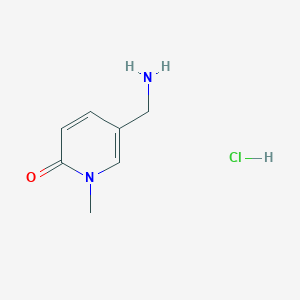
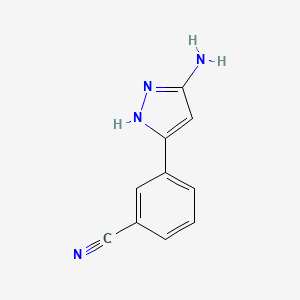
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
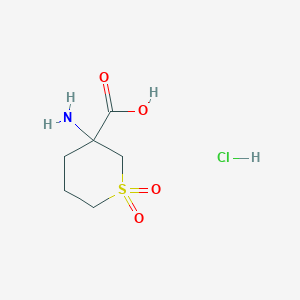
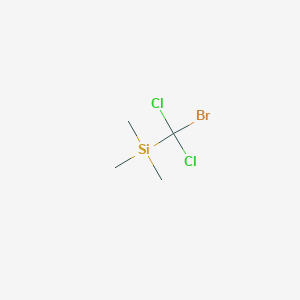
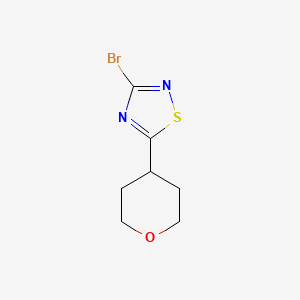
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)